2-((2-Hydroxyethyl)thio)-1-(4-(methylthio)phenyl)ethan-1-one
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Overview
Description
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound that features both sulfanyl and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiol group to the aldehyde, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially altering their function. Additionally, the compound may act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Similar structure but with a bromophenyl group instead of a hydroxyethyl group.
1-[2-hydroxy-6-methoxy-4-(methylsulfanyl)phenyl]ethan-1-one: Contains a methoxy group in addition to the hydroxyethyl and methylsulfanyl groups.
Uniqueness
2-[(2-hydroxyethyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both hydroxyethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O2S2 |
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Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S2/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
QRPMLHBBQJKXKH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CSCCO |
Origin of Product |
United States |
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